o-((p-(Dimethylamino)phenyl)azo)phenol
Description
o-((p-(Dimethylamino)phenyl)azo)phenol is an azo dye characterized by an aromatic phenol core substituted with a dimethylamino group at the para position of the adjacent phenylazo moiety. Its molecular structure consists of two aromatic rings connected via an azo (-N=N- ) linkage, with hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups positioned ortho and para to the azo bond, respectively. This arrangement confers unique electronic properties due to conjugation between the electron-donating dimethylamino group and the electron-withdrawing azo linkage, resulting in strong absorbance in the visible spectrum (typically 450–550 nm). Such compounds are widely studied for applications in dyes, pH indicators, and biological staining .
Properties
CAS No. |
6396-84-5 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]diazenyl]phenol |
InChI |
InChI=1S/C14H15N3O/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18/h3-10,18H,1-2H3 |
InChI Key |
TYVXAYNFNTZOBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((p-(Dimethylamino)phenyl)azo)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-(dimethylamino)aniline using nitrous acid, forming a diazonium salt. This intermediate is then coupled with phenol in an alkaline medium to yield the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: o-((p-(Dimethylamino)phenyl)azo)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group results in the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, o-((p-(Dimethylamino)phenyl)azo)phenol is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other azo compounds and dyes .
Biology and Medicine: The compound is used in biological research as a staining agent for microscopy. It helps in visualizing cellular components and structures.
Industry: In the industrial sector, this compound is widely used in the textile industry for dyeing fabrics. It is also utilized in the production of colored plastics, inks, and coatings .
Mechanism of Action
The mechanism of action of o-((p-(Dimethylamino)phenyl)azo)phenol involves its interaction with molecular targets through the azo group. The compound can undergo reversible cis-trans isomerization upon exposure to light, which affects its binding properties and interactions with other molecules. This property is exploited in various applications, including molecular switches and sensors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azo-phenol derivatives exhibit diverse physicochemical and biological properties depending on substituent type, position, and conjugation. Below is a detailed comparison of o-((p-(Dimethylamino)phenyl)azo)phenol with structurally related compounds:
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Data
| Compound | Melting Point (°C) | Solubility | pKa | Absorption λₘₐₓ (nm) |
|---|---|---|---|---|
| This compound | >250 (decomp.) | Moderate in ethanol | ~3.7 | 507 |
| Acid Orange 52 | >300 | High in water | 3.40–3.76 | 507 |
| p-[[p-(Phenylazo)phenyl]azo]phenol | >300 | Insoluble in water | N/A | 560 |
| 4-(4-Nitrophenylazo)phenol | 180–185 | Low in polar solvents | ~4.1 | 420 |
Research Findings and Industrial Relevance
- Synthesis: this compound is synthesized via diazotization of p-dimethylaminophenylamine followed by coupling with o-hydroxybenzene derivatives. This contrasts with sulfonated analogs, which require additional sulfonation steps .
- Biological Activity: Dimethylaminoazo-phenols demonstrate moderate antimicrobial properties but are less potent than arsenic-containing derivatives .
- Environmental Impact : Azo dyes with electron-withdrawing groups (e.g., nitro, sulfonate) pose higher environmental risks due to persistence and toxicity .
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